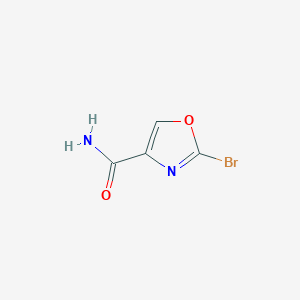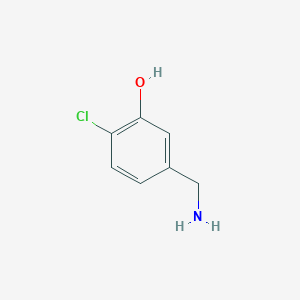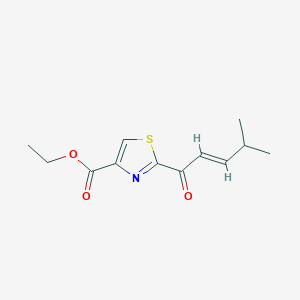
11-(2-Methoxyethoxy)undecyltrichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“11-(2-Methoxyethoxy)undecyltrichlorosilane” is a chemical compound with the formula C14H29Cl3O2Si . It is a liquid substance used as a chemical intermediate . The product code for this compound is SIM6491.5 .
Molecular Structure Analysis
The molecular weight of “11-(2-Methoxyethoxy)undecyltrichlorosilane” is 363.83 g/mol . Its molecular formula is C14H29Cl3O2Si . The IUPAC name of this compound is trichloro-[11-(2-methoxyethoxy)undecyl]silane .
Physical And Chemical Properties Analysis
This compound has a boiling point of 145-149ºC at 1.25mmHg and a density of 1.07 g/mL . It appears as a transparent liquid .
Wissenschaftliche Forschungsanwendungen
Surface Chemistry and Biointerface Studies
Research into the surface chemistry of materials, particularly at the biointerface, is a significant application area for 11-(2-Methoxyethoxy)undecyltrichlorosilane and its derivatives. These compounds are used to create self-assembled monolayers (SAMs) on silicon substrates, which are instrumental in studying bacteria/material interactions. By controlling the surface chemistry through these SAMs, researchers can gain insights into how surface properties affect bacterial adhesion and biofilm formation, which is critical for the development of biomaterials and medical devices (Böhmler et al., 2013).
Polymer and Material Science
In the realm of polymer and material science, compounds like 11-(2-Methoxyethoxy)undecyltrichlorosilane play a crucial role in the synthesis and modification of polymers. For example, gradient polyacrylate brushes have been synthesized using a derivative of this compound, showcasing its utility in creating materials with specific properties, such as gradient thickness, which can be used in various applications including microfluidics and sensor technology (Lee et al., 2012).
Liquid Crystal and Optoelectronic Applications
Another area of application is in the synthesis of side-chain liquid crystalline polysiloxanes and copolysiloxanes, where derivatives of 11-(2-Methoxyethoxy)undecyltrichlorosilane are used as side groups. These materials exhibit unique liquid crystalline properties that are promising for use in optoelectronic devices due to their ability to align in a columnar planar fashion, offering potential in the development of displays and photovoltaic devices (Makowski et al., 2015).
Click Chemistry and Surface Modification
Click chemistry on surfaces is another innovative application, where azido-terminated monolayers created from derivatives of 11-(2-Methoxyethoxy)undecyltrichlorosilane are used for surface functionalization. This method allows for the attachment of various functional groups to surfaces in a highly selective and efficient manner, opening up new possibilities in the creation of functionalized materials for a range of applications, from sensors to biomedical devices (Lummerstorfer & Hoffmann, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
trichloro-[11-(2-methoxyethoxy)undecyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Cl3O2Si/c1-18-12-13-19-11-9-7-5-3-2-4-6-8-10-14-20(15,16)17/h2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKTYWHVXBTJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl3O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(2-Methoxyethoxy)undecyltrichlorosilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6594110.png)

![Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6594116.png)
![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis[2,4,6-tris(1-methylethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6594128.png)
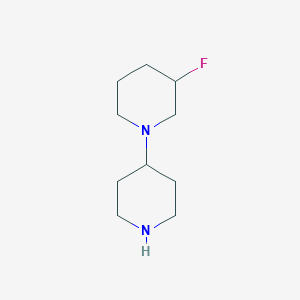


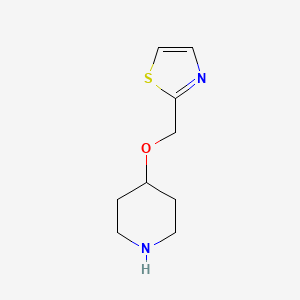
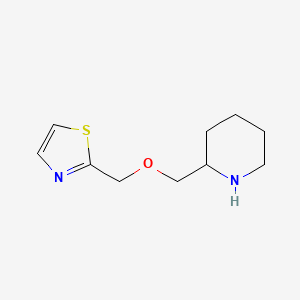
![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B6594170.png)
